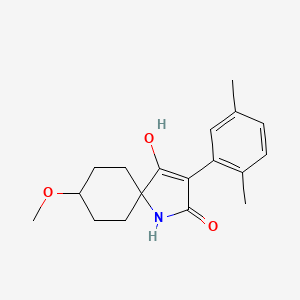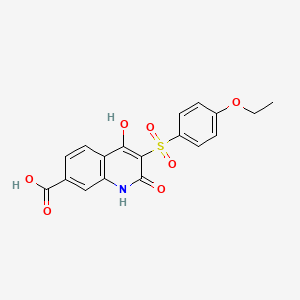
(5-Fluor-2-((4-Methylpiperidin-1-yl)methyl)phenyl)boronsäure
Übersicht
Beschreibung
“(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” is a type of boronic acid, which is a highly valuable building block in organic synthesis . It is used in various chemical reactions, including the Suzuki–Miyaura coupling , which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
Synthesis Analysis
The synthesis of this compound involves the protodeboronation of pinacol boronic esters . This process is not well developed, but it has been reported that it can be catalyzed using a radical approach . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H18BFN2O2/c1-15-4-6-16 (7-5-15)9-10-2-3-11 (13 (17)18)12 (14)8-10/h2-3,8,17-18H,4-7,9H2,1H3 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling , which is a process that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . It is also used in the protodeboronation of pinacol boronic esters .Wirkmechanismus
Target of Action
The primary target of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is the palladium (II) complex . This compound is used as an organoboron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .
Pharmacokinetics
It is known that boronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . This susceptibility can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in the Suzuki–Miyaura coupling reaction, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, in which this compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound and its rapid transmetalation with palladium (II) complexes contribute to its efficacy .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-Fluoro-2-PMPBA is its easy synthesis, as it can be synthesized in a two-step reaction process. In addition, it has been used in a variety of scientific research applications without any reported adverse effects. However, it is important to note that the boronate ester formed by 5-Fluoro-2-PMPBA is not stable in the presence of acids or bases, and thus must be handled with care.
Zukünftige Richtungen
The future directions of 5-Fluoro-2-PMPBA research include further investigation into its potential applications in drug synthesis and development, as well as its potential use in the development of new materials and catalysts. In addition, further research into the biochemical and physiological effects of 5-Fluoro-2-PMPBA is needed in order to better understand its safety and efficacy. Finally, further research into the mechanism of action of 5-Fluoro-2-PMPBA is needed in order to optimize its synthesis and use in a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Prüfung
“(5-Fluor-2-((4-Methylpiperidin-1-yl)methyl)phenyl)boronsäure” wird als Referenzstandard in der pharmazeutischen Prüfung verwendet . Hochwertige Referenzstandards sind für präzise Ergebnisse in der pharmazeutischen Prüfung unerlässlich .
Antikrebsforschung
Benzoxazole, eine Klasse von Verbindungen, zu der “this compound” gehört, wurden auf ihre potenzielle Antikrebsaktivität untersucht . Einige Benzoxazole zeigen eine potenzielle Antikrebsaktivität, während andere bei niedrigen Konzentrationen, bei denen gesunde Zellen nicht betroffen sind, lungenspezifische Eigenschaften aufweisen .
Arzneimittelentwicklung
Die Verbindung wird bei der Entwicklung neuer Verbindungen verwendet, die als Ausgangspunkte für die Entwicklung von Antikrebsmedikamenten geeignet sind . Die Synthese neuer Benzoxazole mit pharmazeutisch vorteilhaften Piperazin- und Fluormolekülen, die an diese gebunden sind, wurde beschrieben .
Biologische Aktivitäten
Benzoxazol-Analoga weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter Antikrebs-, Antimykotika-, Antituberkulose-, mPGES-1-Inhibitor-, 5-HT-Rezeptorantagonist-, CETP-Inhibitor- und Antimalaria-Aktivitäten .
Zytotoxizitätsstudien
Die Verbindung und ihre entsprechenden Vorläufer wurden auf ihre Zytotoxizität gegenüber menschlichen A-549-Lungenkarzinomzellen und nicht-Krebs-HepaRG-Hepatozyten untersucht .
Molekulares Docking
Die Verbindung kann in molekularen Docking-Studien verwendet werden, um ihre Interaktionen mit biologischen Zielstrukturen zu verstehen .
Biochemische Analyse
Biochemical Properties
(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can form reversible covalent bonds with serine residues in enzymes, leading to temporary inhibition of enzymatic activity .
Cellular Effects
The effects of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to altered cellular responses. Furthermore, (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can inhibit enzyme activity by forming a covalent bond with the active site serine residue, thereby blocking substrate access. Additionally, this compound can modulate gene expression by binding to transcription factors or chromatin-modifying enzymes, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity. The interaction of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific cellular compartments. The interaction of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid with transporters and binding proteins can affect its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways .
Eigenschaften
IUPAC Name |
[5-fluoro-2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(15)8-13(11)14(17)18/h2-3,8,10,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYVZBSXGRWUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


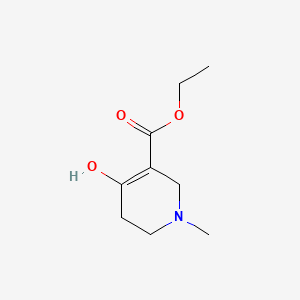
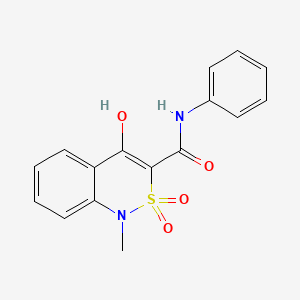
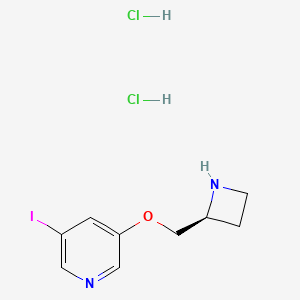
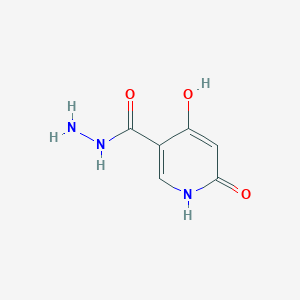
![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)
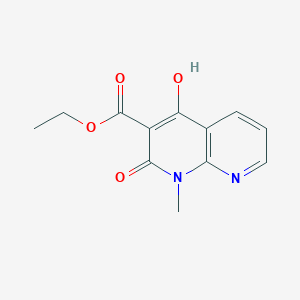

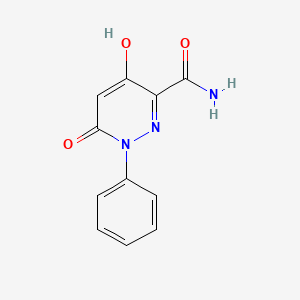

![Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395587.png)
![Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395589.png)

